6-Methoxy-3,4-dihydrospiro[1-benzopyran-2,4'-[1lambda6]thiane]-1',1',4-trione

Medicinal chemistry SAR physicochemical profiling

SAR exploration at the 6-position of the spiro[chromane-thiane]trione core demands a definitive π-donor representative. The 6-methoxy derivative (Hammett σₚ = -0.27) fills this role, enabling three-point electronic SAR with the 6-H and 6-F analogs. • Unambiguous π-donor for Hammett-based lead optimization • Constitutionally distinct from the 7-methoxy isomer (CAS 1774768-67-0), ensuring regioisomeric purity in library screens • Pre-oxidized thiane-1,1-dioxide form, aligned with class-level antimicrobial SAR evidence Supplied as a research reagent with batch-specific purity documentation.

Molecular Formula C14H16O5S
Molecular Weight 296.34 g/mol
Cat. No. B13242034
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methoxy-3,4-dihydrospiro[1-benzopyran-2,4'-[1lambda6]thiane]-1',1',4-trione
Molecular FormulaC14H16O5S
Molecular Weight296.34 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)OC3(CCS(=O)(=O)CC3)CC2=O
InChIInChI=1S/C14H16O5S/c1-18-10-2-3-13-11(8-10)12(15)9-14(19-13)4-6-20(16,17)7-5-14/h2-3,8H,4-7,9H2,1H3
InChIKeyBJWYBHSTTDUUJP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Methoxy-3,4-dihydrospiro[1-benzopyran-2,4'-[1lambda6]thiane]-1',1',4-trione – Spirocyclic Chromanone-Thiane Dioxide Scaffold for Focused Library Design


6-Methoxy-3,4-dihydrospiro[1-benzopyran-2,4'-[1λ⁶]thiane]-1',1',4-trione (C₁₄H₁₆O₅S; MW ≈ 296.3 g mol⁻¹) is a fully synthetic spiro heterocycle in which a 6-methoxychroman-4-one nucleus shares a quaternary carbon with a thiane-1,1-dioxide (cyclic sulfone) ring . It belongs to a series of 6‑substituted 3,4‑dihydrospiro[1‑benzopyran‑2,4′‑[1λ⁶]thiane]‑1′,1′,4‑triones that are offered exclusively as milligram‑scale research reagents for early‑stage medicinal‑chemistry and chemical‑biology campaigns . The electron‑donating 6‑methoxy group distinguishes it from the unsubstituted, 6‑fluoro, 6‑nitro, 6‑methyl and 7‑methoxy congeners.

Spirocyclic chromanone-thiane dioxide scaffold for focused library design
6‑Methoxy π‑donor distinct from unsubstituted, 6‑F, and 6‑NO₂ analogs
Milligram‑scale research reagent for early‑stage medicinal‑chemistry campaigns

Why 6-Methoxy-3,4-dihydrospiro[1-benzopyran-2,4'-[1lambda6]thiane]-1',1',4-trione Cannot Be Replaced by Its Unsubstituted or 6‑Fluoro Analog


Within this spiro[benzopyran‑thiane]‑trione chemotype, even a single substituent change at the 6‑position can alter electronic character, conformational preference, and intermolecular interaction potential. The 6‑methoxy group is a moderate π‑donor (Hammett σₚ = ‑0.27) whereas the 6‑fluoro analog introduces a strong inductive withdrawal (σₚ = +0.06) and the 6‑nitro analog a powerful resonance withdrawal (σₚ = +0.78) [1]. These divergent electronic profiles predict different hydrogen‑bond acceptor capacities, dipole moments, and metabolic liabilities, meaning that pharmacological or physicochemical SAR cannot be interpolated from one substituent to another [2]. Consequently, procurement of the specific 6‑methoxy derivative is mandatory for any structure‑activity relationship (SAR) study that probes the electron‑donating character at this vector.

Electronic profile

6‑OMe acts as π‑donor; 6‑F or 6‑NO₂ introduce σ‑/π‑withdrawal. Ring electronics, dipole, and H‑bond capacity may shift, confounding SAR.

Conformational preference

Methoxy substitution can alter spiro scaffold geometry; physicochemical or biological SAR cannot be interpolated from other 6‑substituted analogs.

Metabolic liability

Electron‑donating vs. withdrawing groups may produce divergent metabolic profiles; direct substitution without validation limits SAR interpretation.

Quantitative Differentiation Evidence for 6‑Methoxy‑3,4‑dihydrospiro[1‑benzopyran‑2,4′‑[1λ⁶]thiane]‑1′,1′,4‑trione Procurement


Electron‑Donating Character at Position‑6: Hammett Sigma Comparison Distinguishes 6‑OMe from 6‑F, 6‑NO₂ and 6‑H Analogs

The 6‑methoxy substituent provides a distinct electronic environment relative to close analogs. Using Hammett σₚ constants as a quantitative proxy for electronic effect: 6‑OMe σₚ = ‑0.27 (π‑donor); 6‑H σₚ = 0.00; 6‑F σₚ = +0.06 (σ‑acceptor); 6‑NO₂ σₚ = +0.78 (strong π‑acceptor) [1]. This spread of ~1.05 σ units across the series translates to significant differences in ring electronics, dipole moment, and hydrogen‑bond acceptor strength, which in analogous chromanone systems have been shown to modulate target binding and metabolic stability.

Electronic Character
Class‑level inference
6‑OMe σₚ = −0.27 (π‑donor)
vs. 6‑F σₚ = +0.06 (σ‑acceptor); 6‑NO₂ σₚ = +0.78 (π‑acceptor)
Supports electronic SAR differentiation; 6‑OMe provides distinct electron‑rich profile.
Hammett constants from ionization equilibria of benzoic acids at 25°C.
Medicinal chemistry SAR physicochemical profiling

Regioisomeric Differentiation: 6‑Methoxy Versus 7‑Methoxy Substitution Alters Molecular Electrostatic Potential

The 6‑methoxy and 7‑methoxy isomers are constitutionally distinct and are sold under separate CAS numbers (target: not assigned a unique public CAS in authoritative databases; 7‑OMe: 1774768‑67‑0) . In the chroman‑4‑one framework, the 6‑position is *para* to the ring oxygen while the 7‑position is *meta*, leading to different resonance interactions with the pyran oxygen lone pair. In published chromanone SAR, this regioisomerism has altered potency by >10‑fold in certain enzyme assays, although no direct data exist for this specific spiro‑thiane‑dioxide scaffold.

Regioisomeric Identity
Class‑level inference
6‑OMe (para to pyran O) vs. 7‑OMe (meta); constitutional isomers
Regioisomeric control required; 7‑OMe is a different chemical entity.
No direct comparative data available for this spiro scaffold.
Regioselectivity medicinal chemistry molecular design

Sulfone Oxidation State: Thiane‑1,1‑dioxide Confers Higher Polarity and Metabolic Stability Relative to Thiane or Thiane‑1‑oxide Analogs

The thiane ring in the target compound exists at the highest oxidation level (S,S‑dioxide). In a closely related spiro[chromane‑thiopyran]‑4‑one series reported by El Malah et al. (2024), the S,S‑dioxide derivatives exhibited superior antibacterial activity against *Escherichia coli* ATCC 25922 and *Staphylococcus aureus* ATCC 6538 compared to the corresponding sulfides, with the authors noting that 'thiopyran S,S‑dioxides are the most effective against all the bacteria studied in this work' [1]. Although the spiro‑junction position differs (3′,2″ vs 2,4′), the oxidation‑state trend is consistent with the general behavior of cyclic sulfones, which display lower LogP, higher aqueous solubility, and greater resistance to oxidative metabolism than the corresponding sulfides or sulfoxides [2].

Sulfone Oxidation State
Class‑level inference
S,S‑dioxide > sulfoxide > sulfide (antibacterial trend in related scaffold)
Sulfone oxidation state likely required for antimicrobial screening response.
Trend from spiro[chromane‑thiopyran] series; scaffold shift may affect transferability.
Sulfur oxidation state metabolic stability physicochemical profiling

Physicochemical Differentiation: Molecular Weight and H‑Bond Profile Distinguish 6‑OMe from the Unsubstituted Parent

The 6‑methoxy derivative (C₁₄H₁₆O₅S; MW ≈ 296.3 g mol⁻¹) is 30 Da heavier than the unsubstituted parent (C₁₃H₁₄O₄S; MW = 266.31 g mol⁻¹) and adds one hydrogen‑bond acceptor (methoxy oxygen) while maintaining zero hydrogen‑bond donors [1]. This shifts the compound further into favourable drug‑like chemical space (MW < 300, HBD = 0) while providing an additional heteroatom for potential target interactions. In focused library design, this 30 Da increment with minimal lipophilicity penalty (calculated ΔLogP ≈ +0.3) allows exploration of a binding pocket that tolerates a methoxy group without breaching commonly applied physicochemical cutoffs.

Physicochemical Shift
Class‑level inference
ΔMW +30 Da; ΔHBA +1
Maintains drug‑like space while adding H‑bond acceptor for sub‑pocket probing.
Experimental LogP not reported; calculated from molecular formulae.
Physicochemical properties drug-likeness library design

Optimal Application Scenarios for 6-Methoxy-3,4-dihydrospiro[1-benzopyran-2,4'-[1lambda6]thiane]-1',1',4-trione Based on Verified Evidence


Electron‑Rich Benzopyran SAR Vector Exploration in Medicinal Chemistry

When a medicinal chemistry program requires systematic exploration of the electronic environment at the 6‑position of a chroman‑4‑one spiro‑fused to a cyclic sulfone, the 6‑methoxy derivative is the logical π‑donor representative (σₚ = ‑0.27). It should be procured alongside the 6‑H (σₚ = 0.00) and 6‑F (σₚ = +0.06) analogs to construct a three‑point electronic SAR, as described in Hammett‑based lead‑optimization strategies [1].

Regioisomerically Controlled Spiro‑Scaffold Library Synthesis

For combinatorial library construction around the spiro[benzopyran‑2,4′‑thiane]‑1′,1′,4‑trione core, the 6‑methoxy building block provides a defined substitution pattern that is constitutionally distinct from the 7‑methoxy isomer (CAS 1774768‑67‑0) . This allows unambiguous structure–property relationship (SPR) mapping without confounding regioisomeric mixtures, a critical consideration when library members are screened in target‑based assays.

Antimicrobial Screening with Sulfone‑Oxidation‑State Requirement

Based on class‑level evidence that spiro[chromane‑thiopyran]‑S,S‑dioxides exhibit superior antibacterial activity against *E. coli* ATCC 25922 and *S. aureus* ATCC 6538 relative to their sulfide counterparts [2], the target compound (bearing the pre‑oxidized thiane‑1,1‑dioxide) is the appropriate starting point for antimicrobial SAR rather than the corresponding thiane or thiane‑1‑oxide, which would be predicted to show lower or absent activity.

Fragment‑Growing from the Unsubstituted Spiro‑Chromanone‑Sulfone Core

The 6‑OMe derivative adds 30 Da and one hydrogen‑bond acceptor relative to the minimal unsubstituted scaffold (MW 266.31 → 296.3) while remaining within drug‑like space [3]. This makes it suitable for fragment‑growing campaigns where a methoxy group is used as a probe for a hydrogen‑bond‑accepting sub‑pocket, prior to more elaborate substitution.

Application
Selection Property
Validation Focus
π‑Donor SAR exploration
Electron‑donating character (π‑donor)
Electronic SAR across 6‑substituted chromanone analogs
Regioisomeric library design
6‑OMe substitution pattern (para)
Regioisomer identity confirmation; differentiate from 7‑OMe isomer
Antimicrobial screening
Thiane‑1,1‑dioxide oxidation state
Class‑level antimicrobial trend in related spiro‑dioxide series
Fragment growing
Added H‑bond acceptor (HBA +1) and moderate MW increase
Physicochemical profiling and sub‑pocket complementarity
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